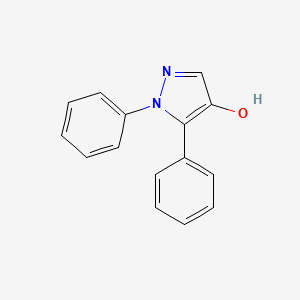
1,5-Diphenyl-1H-pyrazol-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Diphenyl-1H-pyrazol-4-ol is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2 and three carbon atoms. This compound is characterized by the presence of phenyl groups at positions 1 and 5, and a hydroxyl group at position 4. Pyrazoles have gained significant attention due to their diverse biological activities and applications in medicinal chemistry, agrochemistry, and materials science .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Diphenyl-1H-pyrazol-4-ol can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine with 1,3-diketones or β-ketoesters. For instance, the reaction of phenylhydrazine with benzoylacetone under acidic conditions yields this compound . Another method involves the reaction of 1,3-diphenyl-2-propen-1-one with hydrazine hydrate in the presence of a catalyst .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and green chemistry principles, such as microwave-assisted synthesis and solvent-free reactions, are often employed to enhance efficiency and reduce environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Diphenyl-1H-pyrazol-4-ol undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Major Products
Oxidation: 1,5-Diphenyl-1H-pyrazol-4-one.
Reduction: Dihydropyrazole derivatives.
Substitution: Various substituted pyrazole derivatives depending on the functional groups introduced.
Wissenschaftliche Forschungsanwendungen
1,5-Diphenyl-1H-pyrazol-4-ol has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 1,5-diphenyl-1H-pyrazol-4-ol involves its interaction with specific molecular targets and pathways. For instance, its anticancer activity is attributed to the inhibition of key enzymes involved in cell proliferation and survival, such as kinases and topoisomerases . The compound can also induce apoptosis in cancer cells through the activation of pro-apoptotic proteins and the inhibition of anti-apoptotic proteins .
Vergleich Mit ähnlichen Verbindungen
1,5-Diphenyl-1H-pyrazol-4-ol can be compared with other similar compounds, such as:
1,3-Diphenyl-1H-pyrazol-5-ol: This compound has a similar structure but differs in the position of the hydroxyl group.
1-Phenyl-3-methyl-1H-pyrazol-5-ol: This derivative has a methyl group at position 3 instead of a phenyl group.
The uniqueness of this compound lies in its specific substitution pattern, which imparts unique chemical and biological properties, making it a valuable compound in various fields of research and industry .
Eigenschaften
CAS-Nummer |
89193-21-5 |
|---|---|
Molekularformel |
C15H12N2O |
Molekulargewicht |
236.27 g/mol |
IUPAC-Name |
1,5-diphenylpyrazol-4-ol |
InChI |
InChI=1S/C15H12N2O/c18-14-11-16-17(13-9-5-2-6-10-13)15(14)12-7-3-1-4-8-12/h1-11,18H |
InChI-Schlüssel |
LAFNTELCHJNPCN-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=C(C=NN2C3=CC=CC=C3)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















